molecular formula C9H22Cl2N2 B15307789 N-methyl-N-propylpiperidin-4-amine dihydrochloride

N-methyl-N-propylpiperidin-4-amine dihydrochloride

Cat. No.: B15307789
M. Wt: 229.19 g/mol
InChI Key: HMZVFNZSUFMCEM-UHFFFAOYSA-N
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Description

N-methyl-N-propylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H21Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-propylpiperidin-4-amine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of N-methylpiperidine with propyl halides under basic conditions to form N-methyl-N-propylpiperidine. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-propylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-methyl-N-propylpiperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-methyl-N-propylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpiperidine
  • N-propylpiperidine
  • N-methyl-N-ethylpiperidin-4-amine dihydrochloride

Uniqueness

N-methyl-N-propylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

N-methyl-N-propylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-3-8-11(2)9-4-6-10-7-5-9;;/h9-10H,3-8H2,1-2H3;2*1H

InChI Key

HMZVFNZSUFMCEM-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1CCNCC1.Cl.Cl

Origin of Product

United States

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